

Application Note: Synthesis of 5-Bromosalicylic Acid from Salicylic Acid

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Compound of Interest

Compound Name: **5-Bromosalicylic acid**

Cat. No.: **B146069**

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Introduction

5-Bromosalicylic acid is a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Its selective synthesis from salicylic acid is a crucial process for researchers in drug development and organic synthesis. This document provides detailed protocols for the synthesis of **5-bromosalicylic acid** via electrophilic aromatic substitution, specifically the bromination of salicylic acid. The hydroxyl group of salicylic acid is a strongly activating ortho-, para-director, while the carboxyl group is a meta-directing deactivator. The substitution of bromine at the C5 position is favored due to the directing effects of these functional groups.

This application note outlines two common methods for this synthesis, summarizes the key quantitative data, and provides detailed experimental procedures and characterization information.

Data Presentation

Table 1: Comparison of Synthesis Methods for **5-Bromosalicylic Acid**

Parameter	Method 1: Bromine in Acetic Acid	Method 2: Tetrapropylammonium Nonabromide
Brominating Agent	Bromine (Br ₂)	Tetrapropylammonium nonabromide (Pr ₄ NBr ₉)
Solvent	Glacial Acetic Acid	Dichloromethane (CH ₂ Cl ₂)
Reaction Temperature	25-30°C	0°C to 23°C
Reaction Time	Not specified, slow aspiration	0.5 hours
Reported Yield	Not explicitly stated	95% ^[1]
Purity	High purity for pharmaceutical use	Not explicitly stated, but procedure suggests high purity after workup

Table 2: Characterization Data for **5-Bromosalicylic Acid**

Analysis	Expected Result
Appearance	White to off-white crystalline powder
Molecular Formula	$C_7H_5BrO_3$ ^{[1][2]}
Molecular Weight	217.02 g/mol ^[1]
Melting Point	159-162 °C
¹ H NMR	Signals corresponding to aromatic protons and acidic protons of the hydroxyl and carboxyl groups.
¹³ C NMR	Signals for aromatic carbons, the carbonyl carbon, and carbons attached to bromine and the hydroxyl group. ^[3]
Mass Spec (m/z)	Molecular ion peak corresponding to $C_7H_5BrO_3$. ^[3]
IR (cm ⁻¹)	Peaks corresponding to O-H stretching (phenol), C=O stretching (carboxylic acid), and C-Br stretching. ^[3]

Experimental Protocols

Method 1: Synthesis of 5-Bromosalicylic Acid using Bromine in Acetic Acid

This protocol is adapted from established methods for the direct bromination of salicylic acid.^[4]

Materials:

- Salicylic acid
- Glacial acetic acid
- Bromine
- Distilled water

- Round-bottom flask
- Magnetic stirrer and stir bar
- Aspirator or gas dispersion tube
- Büchner funnel and filter paper
- Beakers and other standard laboratory glassware

Procedure:

- In a round-bottom flask, dissolve 10 g of salicylic acid in glacial acetic acid.
- Slowly aspirate 12 g of bromine through the solution at a temperature of 25-30°C. The rate of bromine addition is crucial to avoid the formation of byproducts like dibromo-salicylic acid.[\[4\]](#)
- After the addition is complete, continue stirring the reaction mixture at room temperature until the reaction is complete (monitoring by TLC is recommended).
- Cool the reaction mixture to 10-20°C to crystallize the **5-bromosalicylic acid**.[\[5\]](#)
- Collect the crystalline product by vacuum filtration using a Büchner funnel.
- Wash the collected crystals with cold dibromoethane followed by cold water to remove any unreacted starting materials and impurities.[\[5\]](#)
- Dry the purified **5-bromosalicylic acid**.

Work-up and Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to obtain a product of high purity.[\[3\]](#)

Method 2: Synthesis of 5-Bromosalicylic Acid using Tetrapropylammonium Nonabromide

This method utilizes a solid, stable source of bromine for a more controlled reaction.[\[1\]](#)

Materials:

- Salicylic acid (substrate)
- Tetrapropylammonium nonabromide (Pr_4NBr_9)
- Dichloromethane (CH_2Cl_2)
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Diethyl ether (Et_2O)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask with a magnetic stir bar and rubber septum
- Separatory funnel
- Rotary evaporator

Procedure:

- To a round-bottom flask equipped with a magnetic stir bar and a rubber septum, add Pr_4NBr_9 (0.66 mmol) and 1 mL of CH_2Cl_2 under an inert atmosphere.[1]
- Stir the solution and cool it to 0°C.
- Add salicylic acid (2.0 mmol) to the cooled solution.[1]
- Allow the reaction mixture to warm to 23°C. The reaction is exothermic.[1]
- Stir for 0.5 hours, at which point the dark-red color of the nonabromide should disappear, indicating the completion of the reaction. Monitor by TLC.[1]

Work-up and Purification:

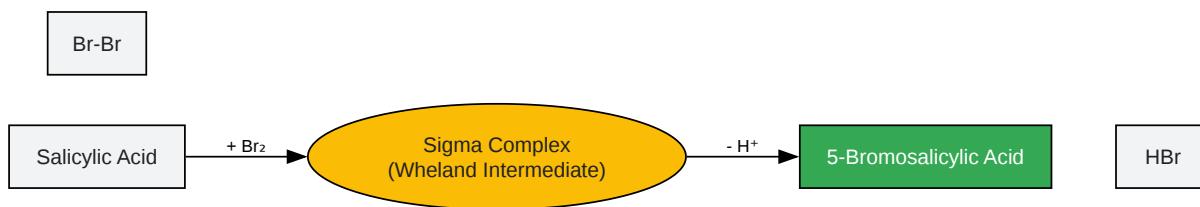
- Quench the reaction by adding 2 mL of saturated aqueous $\text{Na}_2\text{S}_2\text{O}_3$ solution.[1]
- Transfer the mixture to a separatory funnel and add 15 mL of water.
- Extract the aqueous layer with diethyl ether (4 x 20 mL).[1]

- Combine the organic layers and wash with water (4 x 15 mL).[1]
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]
- The crude product can be further purified by recrystallization.

Visualizations

Reaction Mechanism

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The bromine molecule is polarized, and the electrophilic bromine atom is attacked by the electron-rich aromatic ring of salicylic acid. The hydroxyl group directs the substitution to the ortho and para positions. The C5 position (para to the hydroxyl group) is sterically more accessible.

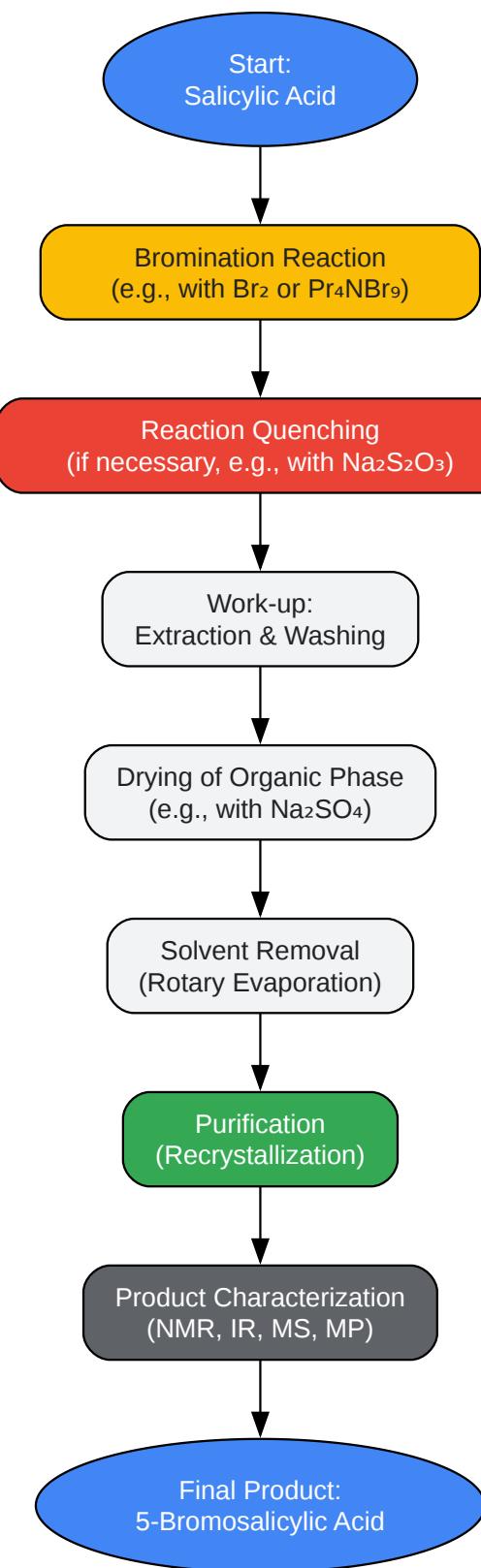


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Caption: Electrophilic aromatic substitution mechanism for the bromination of salicylic acid.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **5-bromosalicylic acid**.



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Caption: General experimental workflow for the synthesis of **5-bromosalicylic acid**.

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